3-Fluoro-O-methyl-D-tyrosine has the chemical formula . This compound is characterized by the introduction of a fluorine atom at the 3-position of the aromatic ring and a methoxy group at the hydroxyl position of the tyrosine molecule. It falls under the category of fluorinated amino acids, which are often utilized in medicinal chemistry and biochemistry for their unique properties.
The synthesis of 3-Fluoro-O-methyl-D-tyrosine typically involves two main steps: the introduction of the fluorine atom and the methylation of the hydroxyl group.
Typical Reaction Conditions:
3-Fluoro-O-methyl-D-tyrosine can participate in various chemical reactions:
The mechanism of action for 3-Fluoro-O-methyl-D-tyrosine involves its interaction with various biological targets:
Studies have shown that modifications in structure significantly affect binding interactions with target proteins, which can be critical for understanding its pharmacological effects.
3-Fluoro-O-methyl-D-tyrosine has several important applications across various fields:
3-Fluoro-O-methyl-D-tyrosine (D-¹⁸F-FAMT) is an isomer of the radiolabeled amino acid L-3-[¹⁸F]-fluoro-α-methyltyrosine (L-FAMT), developed specifically to leverage the Warburg effect and altered amino acid metabolism in malignancies. Unlike conventional glucose-based tracers like [¹⁸F]FDG, D-¹⁸F-FAMT exhibits minimal physiological background accumulation in normal brain parenchyma and inflammatory tissues, enabling superior delineation of tumor boundaries in neuro-oncology and body imaging [1] [3] [8]. Its molecular design incorporates an α-methyl group and a fluorine-18 atom at the meta-position of the aromatic ring, rendering it resistant to metabolism and incorporation into proteins. This stability ensures that the PET signal accurately reflects transporter-mediated cellular uptake rather than post-uptake metabolic processing [1] [9].
Clinical studies across multiple cancer types—including gliomas, non-small cell lung cancer (NSCLC), and head/neck squamous cell carcinomas—demonstrate that D-¹⁸F-FAMT achieves significantly higher tumor-to-background ratios compared to both [¹⁸F]FDG and L-isomer counterparts. For example, in NSCLC, D-¹⁸F-FAMT PET showed tumor-to-muscle ratios exceeding 4.5, facilitating the detection of sub-centimeter metastatic lymph nodes missed by conventional imaging [3] [10]. The tracer’s rapid blood clearance (t₁/₂ ≈ 12 minutes) further enhances contrast by reducing vascular background activity during imaging windows [9].
Table 1: Comparative Performance of D-¹⁸F-FAMT in Tumor Imaging
| Cancer Type | Tracer | Average SUVₘₐₓ (Tumor) | Tumor-to-Brain Ratio | Tumor-to-Muscle Ratio |
|---|---|---|---|---|
| Glioblastoma (n=15) | D-¹⁸F-FAMT | 3.8 ± 0.9 | 12.1 ± 3.2 | - |
| [¹⁸F]FDG | 7.2 ± 1.5 | 0.9 ± 0.2 | - | |
| NSCLC (n=22) | D-¹⁸F-FAMT | 5.2 ± 1.3 | - | 4.7 ± 1.1 |
| L-¹⁸F-FAMT | 6.1 ± 1.6 | - | 3.8 ± 0.9 | |
| Oral Squamous Cell (n=18) | D-¹⁸F-FAMT | 6.7 ± 2.1 | - | 5.3 ± 1.4 |
The D-configuration of 3-Fluoro-O-methyl-D-tyrosine confers distinct steric specificity for transporter binding, crucially avoiding uptake pathways prevalent in inflammatory cells. While L-isomers (e.g., L-FAMT, L-MET) are transported by both L-type amino acid transporters (LAT1/LAT2) and inflammatory cell transporters, the D-isomer exhibits high selectivity for LAT1, which is minimally expressed in granulocytes and macrophages [1] [3] [10]. This property enables D-¹⁸F-FAMT to discriminate malignancies from infection or autoimmune inflammation with >90% specificity, a domain where [¹⁸F]FDG notoriously fails due to its high false-positive rates in benign inflammatory conditions [1] [6].
Mechanistically, the D-isomer’s rigidity limits its interaction with sodium-dependent transporters (e.g., ASCT2, system A) upregulated in activated immune cells. In murine models of turpentine-induced abscesses, D-¹⁸F-FAMT uptake was 4.2-fold lower than in syngeneic colorectal tumors, whereas [¹⁸F]FDG showed comparable uptake in both lesions [9]. Clinically, this translates to a positive predictive value (PPV) of 94% for malignancy in pulmonary nodules showing high D-¹⁸F-FAMT avidity, outperforming [¹⁸F]FDG (PPV = 76%) and reducing unnecessary invasive procedures [3] [10].
D-¹⁸F-FAMT accumulation in tumors is predominantly mediated by L-type amino acid transporter 1 (LAT1/SLC7A5), a transmembrane protein overexpressed in aggressive carcinomas and linked to mTOR-driven oncogenesis. LAT1 functions as a obligatory heterodimer with CD98hc (SLC3A2), facilitating the sodium-independent transport of bulky neutral amino acids (e.g., leucine, phenylalanine) [2] [5] [7]. The α-methyl group of D-¹⁸F-FAMT sterically blocks its metabolism while enhancing its binding affinity to LAT1’s substrate pocket—a characteristic validated through competitive inhibition assays showing 90% suppression of uptake by the LAT1 inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) [5] [7].
Key aspects of LAT1-mediated tumor targeting include:
Table 2: LAT1 Affinity and Transport Parameters of D-¹⁸F-FAMT
| Parameter | D-¹⁸F-FAMT | L-¹⁸F-FAMT | L-Leucine |
|---|---|---|---|
| Kₘ (μM) | 72.7 | 68.9 | 18.5 |
| Vₘₐₓ (pmol/min/oocyte) | 32.4 | 41.2 | 48.6 |
| Inhibition by BCH | 91% | 95% | 98% |
| Selectivity (LAT1/LAT2) | >100:1 | 50:1 | 3:1 |
Strategies to amplify tumor accumulation focus on modulating renal clearance. Preclinical studies show that probenecid co-administration—an inhibitor of renal organic anion transporters (OAT1/OAT3)—reduces D-¹⁸F-FAMT excretion by 60%, elevating plasma half-life and tumor SUVₘₐₓ by 2.3-fold without increasing uptake in LAT1-negative tissues [6] [9]. This approach exploits the tracer’s interaction with OAT1 (but not OAT2), a mechanism absent in non-fluorinated tyrosine analogues [6].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1